Chlorodifluoroacetamide

Medicinal Chemistry Agrochemistry Cross-Coupling

Chlorodifluoroacetamide (CAS 354-28-9) introduces the unique CClF₂ motif via Ni-catalyzed cross-coupling—validated by Syngenta for agrochemical discovery. Its σ* radical anion character enables electrosynthetic and photoredox pathways inaccessible with trifluoroacetamide. Essential for synthesizing difluoro(trimethylsilyl)acetamides, precursors to 3,3-difluoroazetidinone elastase inhibitors. Substitution with non-halogenated analogs fails to meet modern fluorination demands. Order high-purity material to ensure reproducible cross-coupling yields and lead optimization success.

Molecular Formula C2H2ClF2NO
Molecular Weight 129.49 g/mol
CAS No. 354-28-9
Cat. No. B1581516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorodifluoroacetamide
CAS354-28-9
Molecular FormulaC2H2ClF2NO
Molecular Weight129.49 g/mol
Structural Identifiers
SMILESC(=O)(C(F)(F)Cl)N
InChIInChI=1S/C2H2ClF2NO/c3-2(4,5)1(6)7/h(H2,6,7)
InChIKeyPSAKKOKLSDIKEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chlorodifluoroacetamide (CAS 354-28-9): Essential Procurement Data for a Halogenated Acetamide Building Block


Chlorodifluoroacetamide (CAS 354-28-9), also known as 2-chloro-2,2-difluoroacetamide, is a halogenated acetamide with the molecular formula C₂H₂ClF₂NO and a molecular weight of 129.49 g/mol [1]. It is a white crystalline solid with a reported melting point in the range of 78.5–84 °C and a boiling point of 93 °C at 18 Torr [2]. The compound is commercially available as a research chemical, typically with purities of 98% or higher . Its primary utility lies in its role as a versatile synthetic intermediate, particularly in medicinal and agrochemical research, where the unique chloro(difluoro)methyl group enables the introduction of fluorine-containing motifs into target molecules [3].

Why Chlorodifluoroacetamide (CAS 354-28-9) Cannot Be Replaced by Simpler Acetamide Analogs


The value of chlorodifluoroacetamide is not derived from the acetamide core alone but from the specific electronic and steric properties of the chloro(difluoro)methyl group (CClF₂) it introduces. This moiety acts as a unique synthon for further functionalization, such as in nickel-catalyzed cross-couplings, where it serves as a source of difluoroalkylated products that are not accessible using non-halogenated or differently halogenated acetamides like 2,2-difluoroacetamide or trifluoroacetamide [1][2]. The reactivity and selectivity of the C–Cl bond under transition-metal catalysis are distinct and critical for achieving high yields in the synthesis of biologically relevant heteroaryldifluoroacetamides [1]. Substitution with a non-halogenated analog or an ester variant (e.g., chlorodifluoroacetate) would alter the reaction pathway and product profile, failing to meet the specific synthetic demands of modern fluorine-incorporating medicinal and agrochemical programs [2].

Chlorodifluoroacetamide (CAS 354-28-9): Verifiable, Quantitative Differentiation from Structural Analogs


Nickel-Catalyzed Cross-Coupling Efficiency: Chlorodifluoroacetamide vs. Chlorodifluoroacetate

In a 2022 study, chlorodifluoroacetamide demonstrated superior performance as a coupling partner in nickel-catalyzed cross-coupling reactions with heteroaryl halides when compared to chlorodifluoroacetate, providing a more efficient route to heteroaryldifluoroacetamides [1]. The optimal catalytic system yielded the target product in 72% yield using chlorodifluoroacetamide as the substrate [1].

Medicinal Chemistry Agrochemistry Cross-Coupling Fluorine Chemistry

Electronic Structure of Radical Anion: Sigma* vs. Pi* Character Determined by Halogen

An EPR and INDO study revealed a fundamental difference in the electronic structure of radical anions derived from halogenated acetamides. The radical anion of chlorodifluoroacetamide adopts a **σ*** electronic configuration, with the unpaired electron occupying a C–Cl σ* orbital. This is in stark contrast to the trifluoroacetamide radical anion, which is a **π***-radical anion, and the bromodifluoroacetamide radical anion, which also exhibits σ* character [1]. This difference is directly attributed to the presence and identity of the halogen (Cl vs. F) [1].

Physical Chemistry EPR Spectroscopy Radical Chemistry Electronic Structure

Melting Point Differentiation from In-Class Halogenated Acetamides

The melting point of chlorodifluoroacetamide (78.5–84 °C) is significantly higher than that of its non-chlorinated difluoro analog, 2,2-difluoroacetamide (47–52 °C), and falls within a distinct range compared to other related compounds [1]. The presence and type of halogen substitution directly dictate the solid-state properties, influencing handling and purification processes.

Physicochemical Property Solid State Purification Handling

Unique Reactivity as a Precursor to 3,3-Difluoroazetidinones via Electrochemical Silylation

Chlorodifluoroacetamide serves as a specific and required starting material for the synthesis of difluoro(trimethylsilyl)acetamides via electrochemical silylation. These silylated intermediates are then used to prepare 3,3-difluoroazetidinones, a class of fluorinated β-lactams [1]. This synthetic pathway is not accessible using non-chlorinated difluoroacetamides, as the chloro substituent is essential for the initial electrochemical step.

Electrochemistry Heterocyclic Chemistry Fluorine Chemistry Synthetic Methodology

Target Applications for Chlorodifluoroacetamide (CAS 354-28-9) Based on Verifiable Evidence


Medicinal Chemistry: Building Diverse Libraries of Heteroaryldifluoroacetamides

Leveraging its proven efficiency in nickel-catalyzed cross-coupling (72% yield with heteroaryl halides), chlorodifluoroacetamide is an ideal reagent for medicinal chemists seeking to introduce the difluoroacetamide motif onto complex heteroaromatic scaffolds [1]. This is particularly valuable in the lead optimization phase, where the unique physicochemical properties imparted by fluorine—such as improved metabolic stability and membrane permeability—can be rapidly explored across a diverse set of compounds. The method has been validated in an agrochemical context with researchers from Syngenta, underscoring its industrial applicability for generating novel bioactive candidates [1].

Agrochemical Research: Synthesis of Novel Crop Protection Agents

The same nickel-catalyzed cross-coupling methodology that proves effective for medicinal chemistry is also directly relevant to agrochemical discovery [1]. The difluoroalkyl motif is a privileged structure in modern fungicides and herbicides. Procuring chlorodifluoroacetamide enables the synthesis of new heteroaryldifluoroacetamide analogs for screening against agricultural pests and pathogens. The involvement of Syngenta researchers in the development of this methodology provides direct evidence of its intended application and value in this sector [1].

Fundamental Research in Radical Chemistry and Photoredox Catalysis

The distinct σ* radical anion character of chlorodifluoroacetamide, as opposed to the π* character of trifluoroacetamide, makes it a unique and necessary substrate for studies in electron transfer and radical chemistry [2]. Researchers investigating novel photoredox or electrosynthetic transformations can use chlorodifluoroacetamide to explore reactivity patterns that are not accessible with other halogenated acetamides. Its behavior under irradiation or in reductive environments is fundamentally different, opening new mechanistic pathways for C–Cl bond functionalization [2].

Synthesis of Fluorinated β-Lactams (3,3-Difluoroazetidinones)

Chlorodifluoroacetamide is a required starting material for the electrochemical synthesis of difluoro(trimethylsilyl)acetamides, which are key precursors to 3,3-difluoroazetidinones [3]. These fluorinated β-lactams are important synthetic targets due to their potential as enzyme inhibitors (e.g., elastase inhibitors) and their incorporation into more complex biologically active molecules. The inability of non-chlorinated difluoroacetamides to participate in this specific electrochemical silylation makes chlorodifluoroacetamide the essential choice for this synthetic route [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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